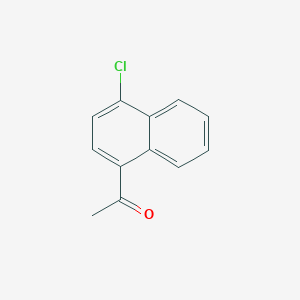

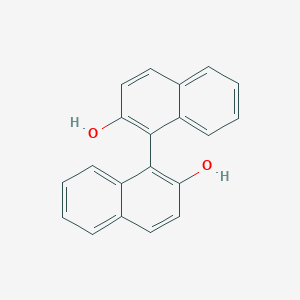

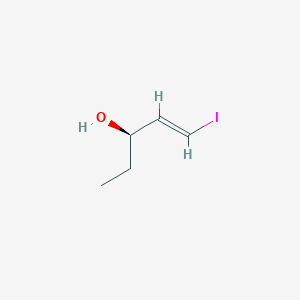

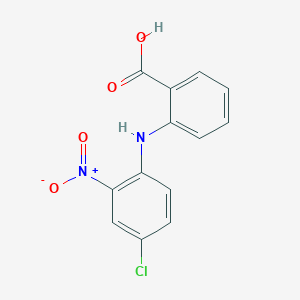

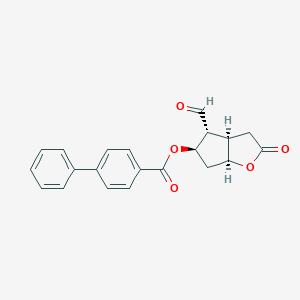

(-)-Corey lactone aldehyde P-phenyl benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex transformations, including the oxidation of organic halides to aldehydes and ketones, which are pivotal steps in constructing various chemical structures including those similar to “(-)-Corey lactone aldehyde P-phenyl benzoate” (Faisal et al., 2019). Techniques such as Suzuki coupling reactions, radical mediated cyclization, and lactonization are employed for the synthesis of structurally complex and pharmacologically important compounds (Mazimba, 2016).

科学的研究の応用

Conformational Analysis and Spectroscopic Applications

The conformational flexibility of Corey lactone derivatives, including the P-phenyl benzoate variant, has been studied through infrared absorption and vibrational circular dichroism (VCD) spectra. These analyses, supported by ab initio computations, revealed distinct conformational behaviors and spectral features among derivatives, attributable to hydrogen bonding and solvent effects. This insight is crucial for using VCD to monitor the purity of intermediates in chiral syntheses, highlighting the derivative's role in enhancing analytical methodologies in organic chemistry (Tománková et al., 2004).

Synthetic Utility in Organic Chemistry

The (-)-Corey lactone aldehyde P-phenyl benzoate and its derivatives have been instrumental in the synthesis of various complex molecules. For instance, its use in the allylation of carbonyl compounds via an alkyl-allyl exchange reaction with alkylzinc highlights its versatility as a nucleophile in organic synthesis, facilitating smooth reactions at room temperature (Yasui et al., 1993). Additionally, it serves as a key intermediate in the synthesis of prostaglandin hormones, where a time-economical, one-pot enantioselective preparation has been developed, showcasing its efficiency in synthesizing high-value targets (Umekubo et al., 2019).

将来の方向性

特性

IUPAC Name |

[(3aR,4R,5R,6aS)-4-formyl-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O5/c22-12-17-16-10-20(23)25-18(16)11-19(17)26-21(24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,12,16-19H,10-11H2/t16-,17-,18+,19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOZUCMAAWBGQV-AKHDSKFASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(CC(=O)O2)C(C1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@H](CC(=O)O2)[C@H]([C@@H]1OC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,4R,5R,6aS)-4-Formyl-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate | |

CAS RN |

38754-71-1 |

Source

|

| Record name | Corey Aldehyde, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UFT9QT3Y94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。